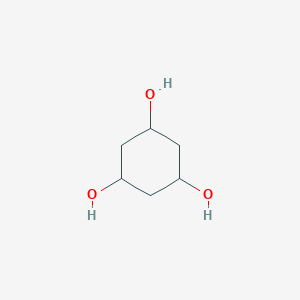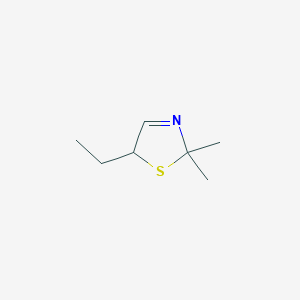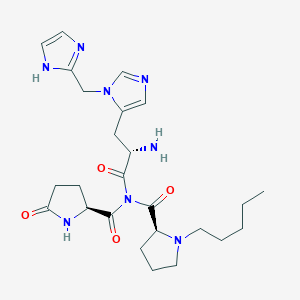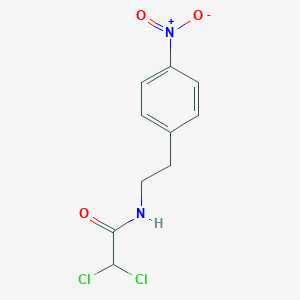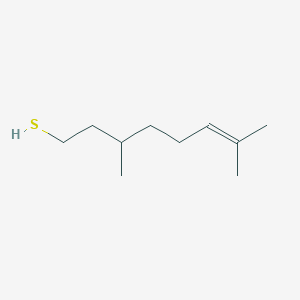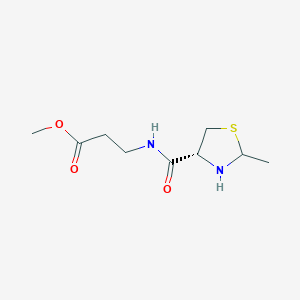
Alonacic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alonacic est un composé chimique de formule moléculaire C9H16N2O3S . Il est connu pour sa structure et ses propriétés uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques. Le composé a une masse molaire de 232,30 g/mol et se caractérise par sa stabilité et sa réactivité dans des conditions spécifiques .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Alonacic peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de précurseurs spécifiques dans des conditions contrôlées. Une méthode courante implique la réaction de la 2-méthyl-4-thiazolidinone avec l'ester méthylique de la bêta-alanine en présence d'un catalyseur approprié. La réaction est généralement effectuée dans un solvant organique tel que le méthanol ou l'éthanol à une plage de température de 50-70°C .
Méthodes de production industrielle
La production industrielle d'this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de réacteurs à écoulement continu et de systèmes de contrôle automatisés pour maintenir des paramètres de réaction constants. Le produit final est purifié par des techniques de cristallisation ou de chromatographie pour obtenir la qualité souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
Alonacic subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé à l'aide d'agents oxydants tels que ou pour former les sulfoxydes ou les sulfones correspondants.
Réduction : La réduction d'this compound peut être réalisée à l'aide d'agents réducteurs comme ou , conduisant à la formation de dérivés de la thiazolidine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de la thiazolidine.
Substitution : Diverses thiazolidinones substituées.
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les mécanismes enzymatiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de certaines maladies en raison de son activité biologique unique.
Industrie : Utilisé dans le développement de matériaux de pointe et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action d'this compound implique son interaction avec des cibles moléculaires spécifiques, conduisant à la modulation des voies biologiques. On pense qu'il exerce ses effets en se liant aux sites actifs des enzymes , inhibant ou activant ainsi les réactions enzymatiques. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais des études préliminaires suggèrent sa participation à la régulation métabolique et à la transduction du signal .
Applications De Recherche Scientifique
Alonacic has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Alonacic involves its interaction with specific molecular targets, leading to the modulation of biological pathways. It is believed to exert its effects by binding to enzyme active sites , thereby inhibiting or activating enzymatic reactions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in metabolic regulation and signal transduction .
Comparaison Avec Des Composés Similaires
Composés similaires
- Dérivés de la thiazolidinone
- Esters de la bêta-alanine
- Sulfoxydes et sulfones
Unicité
Alonacic se distingue par sa combinaison unique d'un cycle de thiazolidinone et d'une fraction d'ester de la bêta-alanine. Cette caractéristique structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Numéro CAS |
105292-70-4 |
|---|---|
Formule moléculaire |
C9H16N2O3S |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
methyl 3-[[(4R)-2-methyl-1,3-thiazolidine-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)/t6?,7-/m0/s1 |
Clé InChI |
FWRHVNGHMPEEOH-MLWJPKLSSA-N |
SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC |
SMILES isomérique |
CC1N[C@@H](CS1)C(=O)NCCC(=O)OC |
SMILES canonique |
CC1NC(CS1)C(=O)NCCC(=O)OC |
Synonymes |
Alonacic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


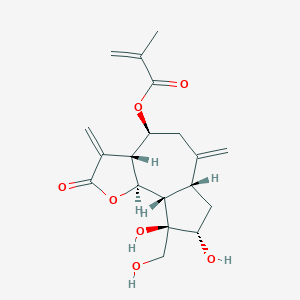
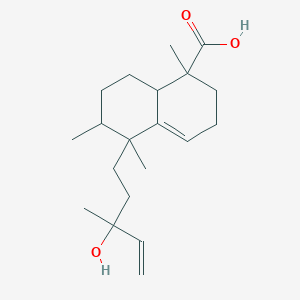

![sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite](/img/structure/B9708.png)

